3-methyl-7-pentyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione: is a synthetic organic compound with the molecular formula C14H22N4O2S . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: The synthesis begins with a purine derivative, such as 1,3,7-trihydropurine-2,6-dione.
Alkylation: The purine derivative is treated with 3-methyl, 7-pentyl, and 8-propylthio alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activities.
Comparison with Similar Compounds
Similar Compounds
- 7-hexyl-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-hexyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione is unique due to its specific alkyl and thioalkyl substitutions, which confer distinct chemical and biological properties compared to similar compounds. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C14H22N4O2S |
---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
3-methyl-7-pentyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) |
InChI Key |
VHMITLQBZBYJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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